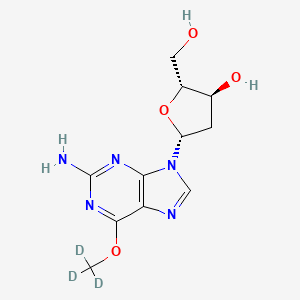
O-6-Methyl-2'-deoxyguanosine-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-6-Methyl-2’-deoxyguanosine-D3 is a deuterated analog of O-6-Methyl-2’-deoxyguanosine, a mutagenic nucleotide in DNA. This compound is often used in scientific research to study DNA methylation and its effects on genetic stability. The deuterium labeling allows for more precise analytical measurements in various experimental setups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-6-Methyl-2’-deoxyguanosine-D3 typically involves the methylation of 2’-deoxyguanosine. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions. The reaction is usually performed in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile, with a base such as sodium hydride or potassium carbonate to facilitate the methylation reaction .
Industrial Production Methods
Industrial production methods for O-6-Methyl-2’-deoxyguanosine-D3 are similar to laboratory synthesis but on a larger scale. The process involves the same methylation reaction but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
O-6-Methyl-2’-deoxyguanosine-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form O-6-methylguanine.
Reduction: Reduction reactions can convert it back to 2’-deoxyguanosine.
Substitution: The methyl group at the O-6 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles such as thiols or amines and are carried out in polar solvents like DMF or DMSO.
Major Products
Oxidation: O-6-methylguanine
Reduction: 2’-deoxyguanosine
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
Scientific Research Applications
O-6-Methyl-2’-deoxyguanosine-D3 has several applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of DNA methylation.
Biology: Helps in studying the mechanisms of DNA repair and the effects of DNA methylation on gene expression.
Medicine: Investigated for its role in mutagenesis and carcinogenesis, providing insights into cancer development.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA methylation
Mechanism of Action
O-6-Methyl-2’-deoxyguanosine-D3 exerts its effects by incorporating into DNA and mimicking the natural nucleotide, 2’-deoxyguanosine. The methyl group at the O-6 position disrupts normal base pairing, leading to G-to-A transitions during DNA replication. This mutagenic effect is counteracted by the DNA repair enzyme O-6-alkylguanine-DNA alkyltransferase, which removes the methyl group and restores normal base pairing .
Comparison with Similar Compounds
Similar Compounds
- O-6-Methyl-2’-deoxyguanosine
- O-6-Carboxymethyl-2’-deoxyguanosine
- N7-Methyl-2’-deoxyguanosine
Uniqueness
O-6-Methyl-2’-deoxyguanosine-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of DNA methylation is crucial .
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[2-amino-6-(trideuteriomethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1/i1D3 |
InChI Key |
BCKDNMPYCIOBTA-LUGGGHJKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















